molecular formula C11H16ClNO B1505252 (S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride CAS No. 1213865-15-6

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1505252
CAS No.: 1213865-15-6
M. Wt: 213.7 g/mol
InChI Key: ZRRYOXDGNFWPDL-MERQFXBCSA-N
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Description

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride (CAS: 1213865-15-6) is a chiral amine derivative featuring a cyclopropane ring attached to a 2-methoxyphenyl group. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 . The S-enantiomer configuration is critical for its biological activity, as chirality often dictates receptor binding selectivity and potency .

Properties

IUPAC Name

(S)-cyclopropyl-(2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRYOXDGNFWPDL-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704260
Record name (S)-1-Cyclopropyl-1-(2-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213865-15-6
Record name (S)-1-Cyclopropyl-1-(2-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally starts from a cyclopropane-bearing aldehyde or related intermediate, followed by amination and resolution steps to obtain the (S)-enantiomer. Key steps include:

  • Formation of the cyclopropyl core attached to the 2-methoxyphenyl group.
  • Introduction of the amine functionality via reductive amination or substitution reactions.
  • Protection and deprotection steps to control reactivity.
  • Conversion to the hydrochloride salt for stability and handling.

Specific Preparation Routes

From Boc-Protected 2-(2-Alkoxyphenyl)cyclopropylmethylamines

A method reported involves starting with Boc-protected 2-(2-alkoxyphenyl)cyclopropylmethylamines, which are key intermediates in the synthesis of 2-methoxyphenyl derivatives. The process includes:

  • N-Monomethylation : Using sodium hydride (NaH) and iodomethane to introduce an N-methyl group.
  • Deprotection : Acidic conditions (2M HCl in diethyl ether) remove the Boc protecting group, yielding the free amine hydrochloride salt.
  • This route was demonstrated to maintain potency and stereochemistry, indicating effective retention of the (S)-configuration during synthesis.

Cyclopropyl Compound Synthesis via Modified Cinnamic Acid Derivatives

A patent outlines a multi-step process starting from trans-4-methoxycinnamic acid, proceeding through:

  • Activation of the acid with isobutylchloroformate and 4-methylmorpholine at low temperature (-5°C).
  • Formation of an N-methoxy-N-methylamide intermediate.
  • Subsequent reactions involving iodochloromethane and diethylzinc to build the cyclopropyl ring.
  • Reduction steps using lithium aluminum hydride (LAH) to convert intermediates to alcohols and amines.
  • Final acid-base treatments to isolate the hydrochloride salt of the cyclopropyl amine derivative.

This method allows for stereocontrol and high purity of the cyclopropyl amine hydrochloride, suitable for the (S)-enantiomer.

Reaction Conditions and Key Reagents

Step Reagents/Conditions Purpose/Outcome
Acid activation Isobutylchloroformate, 4-methylmorpholine, -5°C Formation of activated ester intermediate
Amide formation N,O-dimethylhydroxyamine hydrochloride Introduce methoxyamide functionality
Cyclopropanation Diethylzinc, iodochloromethane, -15°C Formation of cyclopropyl ring
Reduction Lithium aluminum hydride (LAH), 0°C to reflux Reduction of amide to amine/alcohol
Deprotection and salt formation 2M HCl in diethyl ether Removal of protecting groups, formation of HCl salt

Stereochemical Considerations

  • The use of chiral intermediates such as Boc-protected cyclopropylmethylamines ensures the retention of the (S)-configuration.
  • Low-temperature conditions during cyclopropanation and reduction steps prevent racemization.
  • Acidic deprotection steps are carefully controlled to avoid epimerization.
  • Analytical methods such as chiral HPLC and NMR confirm enantiomeric purity.

Summary Table of Preparation Methods

Method ID Starting Material Key Steps Advantages References
Method 1 Boc-protected 2-(2-alkoxyphenyl)cyclopropylmethylamines N-monomethylation, acidic deprotection High stereochemical purity, mild conditions
Method 2 trans-4-methoxycinnamic acid Acid activation, amide formation, cyclopropanation, reduction Scalable, high yield, well-established intermediates

Research Findings and Optimization

  • Studies show that the choice of protecting groups and reaction temperatures critically affects the stereochemical outcome and yield.
  • Use of sodium hydride and iodomethane for N-methylation is efficient and selective.
  • The cyclopropanation step using diethylzinc and iodochloromethane at low temperature is crucial for forming the cyclopropyl ring without side reactions.
  • Reduction with LAH must be carefully controlled to avoid over-reduction or decomposition.
  • Final hydrochloride salt formation enhances compound stability and facilitates purification.

Chemical Reactions Analysis

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or halide sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of azides or substituted amines.

Scientific Research Applications

Pharmacological Profile

The primary application of (S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride lies in its role as a 5-HT2C receptor agonist . The 5-HT2C receptor is implicated in various physiological processes, including mood regulation, appetite control, and cognition. Research has shown that compounds with a similar scaffold exhibit significant selectivity for the 5-HT2C receptor over other serotonin receptors (5-HT2A and 5-HT2B), which is crucial for minimizing side effects associated with broader receptor activation .

Table 1: Comparative Potency and Selectivity of Related Compounds

Compound NameEC50 (nM)Selectivity (2B/2C)Emax (%)
(S)-Cyclopropyl(2-methoxyphenyl)methanamine HClTBDTBDTBD
(+)-22a14>100100
(+)-21a4.7298
(+)-15a23TBD71

A. Treatment of Schizophrenia and Related Disorders

Studies indicate that this compound may help alleviate symptoms of schizophrenia by reducing hyperlocomotion and restoring prepulse inhibition in animal models. These effects suggest its potential utility in managing positive symptoms of schizophrenia without the cataleptic side effects commonly associated with traditional antipsychotics like haloperidol .

B. Appetite Regulation

Given the role of the 5-HT2C receptor in appetite control, this compound may also be explored for its potential in weight management therapies. Agonists of the 5-HT2C receptor have been linked to reduced food intake and increased energy expenditure, making them candidates for obesity treatment .

Structure-Activity Relationship (SAR)

Research into the SAR of cyclopropylmethylamine derivatives has revealed that modifications to the phenyl ring significantly influence both potency and selectivity at the 5-HT2C receptor. The introduction of halogen substituents has been shown to enhance brain penetrance and metabolic stability, which are critical for developing effective therapeutic agents .

Case Study: Compound (+)-22a

In a study focusing on a series of novel compounds related to this compound, compound (+)-22a was identified as a potent agonist with an EC50 value of 14 nM at the 5-HT2C receptor. This compound demonstrated desirable pharmacokinetic properties, including good brain penetration and low cataleptic potential compared to traditional antipsychotics .

Case Study: N-Methylation Effects

Further studies have highlighted that N-methylation of related compounds can lead to enhanced selectivity and potency at the 5-HT2C receptor. For instance, N-methylation of 2-(2-methoxyphenyl)cyclopropylmethylamine resulted in a compound with an EC50 of 23 nM and favorable lipophilicity, suggesting improved blood-brain barrier permeability .

Mechanism of Action

The mechanism by which (S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in the substituent position on the phenyl ring or the nature of the functional group:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight CAS Number Similarity Score Key Features
(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride 2-methoxy (ortho) C₁₁H₁₆ClNO 213.70 1213865-15-6 - Ortho-methoxy enhances steric hindrance; electron-donating group
Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride 4-methoxy (para) C₁₁H₁₆ClNO 213.70 1213693-68-5 0.98 Para-substitution reduces steric effects; may alter receptor binding
(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride 3-methoxy (meta) C₁₁H₁₆ClNO 213.70 244145-40-2 0.96 Meta-substitution balances electronic and steric effects
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride 2-fluoro (ortho) C₁₀H₁₃ClFN 201.67 844470-82-2 - Fluorine’s electronegativity impacts lipophilicity and hydrogen bonding
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride 5-bromo, 2-fluoro C₁₀H₁₁BrClFN 295.56 703756-83-4 - Bromine increases molecular weight and lipophilicity

Structural Insights :

  • Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the phenyl ring, whereas electron-withdrawing groups (e.g., fluoro) increase polarity .

Physicochemical Properties

Property This compound (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Molecular Weight 213.70 213.70 201.67
Boiling Point Not reported Not reported Not reported
Storage Room temperature, sealed Room temperature, sealed Room temperature, sealed
Purity ≥95% (typical) ≥95% (typical) 95% ()

Key Observations :

  • Methoxy analogs share identical molecular weights but differ in substituent positioning.

Biological Activity

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride, a cyclopropylmethylamine derivative, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews its mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₁N
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 2094144-61-1

The compound primarily acts as a selective agonist at the 5-HT2C receptor , which is implicated in various neurological functions. Research indicates that it may modulate neurotransmitter release and influence behaviors associated with anxiety and depression . Its structure allows for favorable interactions with the receptor, enhancing its potency and selectivity compared to other similar compounds.

Neuropharmacological Effects

This compound has been studied for its effects on hyperlocomotion and cognitive functions. In animal models, it demonstrated:

  • Reduced Hyperlocomotion : The compound effectively mitigated hyperactivity induced by psychostimulants.
  • Cognitive Enhancements : It showed potential in improving cognitive flexibility and memory retention in behavioral tests .

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclopropylmethylamine derivatives. A case study involving various cancer cell lines revealed:

  • IC50 Values : The compound exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 and HCT-116.
CompoundCell LineIC50 (μM)
(S)-Cyclopropyl(2-methoxyphenyl)methanamineMCF-712.5
(S)-Cyclopropyl(2-methoxyphenyl)methanamineHCT-11610.3

The mechanism involves the induction of apoptosis through the inhibition of the ERK signaling pathway, leading to cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against various strains:

  • MIC Values :
Bacterial StrainMIC (μM)
Staphylococcus aureus15.0
Escherichia coli20.0
Bacillus subtilis12.5

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Study on Neuropharmacological Effects

In a controlled study, (S)-Cyclopropyl(2-methoxyphenyl)methanamine was administered to rodents to evaluate its effects on locomotion and cognition. Results indicated a significant reduction in activity levels compared to control groups treated with haloperidol, suggesting a lower propensity for inducing catalepsy, which is often associated with antipsychotic medications .

Anticancer Efficacy Study

A series of derivatives were tested alongside this compound against various cancer cell lines. The compound displayed promising results, particularly in inhibiting proliferation in breast cancer models (MCF-7) with an IC50 value of 12.5 μM, showcasing its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for (S)-cyclopropyl(2-methoxyphenyl)methanamine hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves a multi-step process starting with cyclopropane derivatives and methoxyphenyl precursors. Key steps include cyclopropane ring formation via [2+1] cycloaddition, followed by reductive amination to introduce the methanamine group. Enantiomeric purity is achieved using chiral resolution techniques such as RegisPack chiral columns (e.g., 25 cm × 4.6 mm, 5 µm particle size) with hexane:isopropanol:diethylamine (80:20:0.1) as the mobile phase . Final hydrochloride salt formation is performed by treating the free base with 2M HCl in diethyl ether under vigorous stirring for 24 hours .

Q. Which analytical methods are critical for structural confirmation and purity assessment?

  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.84 ppm, singlet), cyclopropyl protons (δ ~0.40–1.40 ppm, multiplets), and aromatic protons (δ ~6.50–7.50 ppm). The cyclopropyl carbons appear at δ ~7.2–17.9 ppm in 13C NMR .
  • HRMS : Use electrospray ionization (ESI) to confirm the molecular ion peak (e.g., [M+H]+ calculated for C₁₂H₁₇ClNO: 238.09; observed: 238.10) .
  • Chiral HPLC : Quantify enantiomeric excess (>99%) using methods described in .

Q. What structural features dictate its reactivity in biological systems?

The cyclopropyl group introduces ring strain, enhancing interactions with hydrophobic enzyme pockets. The 2-methoxyphenyl moiety contributes to π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT2C), while the (S)-configuration ensures stereoselective binding .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing diastereomer formation?

  • Catalyst selection : Use palladium-catalyzed asymmetric cyclopropanation (e.g., Pd(OAc)₂ with chiral ligands like Josiphos) to improve enantioselectivity .
  • Temperature control : Maintain reaction temperatures below 0°C during cyclopropane formation to suppress racemization .
  • Purification : Employ flash chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol to isolate the desired enantiomer .

Q. How to resolve contradictions in NMR assignments for cyclopropyl protons?

Cyclopropyl protons often exhibit complex splitting due to geminal and vicinal coupling. Use 2D NMR (COSY, HSQC) to distinguish between protons on adjacent carbons. For example, the cyclopropyl -CH₂- group shows coupling constants (J) of 5–8 Hz in 1H NMR, while aromatic protons display distinct td/dd patterns .

Q. What methodologies assess functional selectivity for serotonin receptors (e.g., 5-HT2C vs. 5-HT2A)?

  • Radioligand binding assays : Use [³H]-mesulergine for 5-HT2C and [³H]-ketanserin for 5-HT2A to measure IC₅₀ values. Ensure membrane preparations from transfected HEK293 cells express individual receptor subtypes .
  • Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or ERK phosphorylation to evaluate biased agonism .

Q. How to design experiments comparing metabolic stability across species?

  • In vitro microsomal assays : Incubate the compound with liver microsomes from humans, rats, and mice. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula: t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}, where kk is the elimination rate constant .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Standardized synthesis protocols : Adopt strict reaction timelines (e.g., 24-hour HCl treatment for salt formation) .
  • QC thresholds : Require ≥95% purity (HPLC), enantiomeric excess ≥99% (chiral HPLC), and consistent 1H NMR chemical shifts (±0.05 ppm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride

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